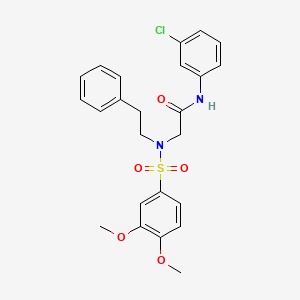

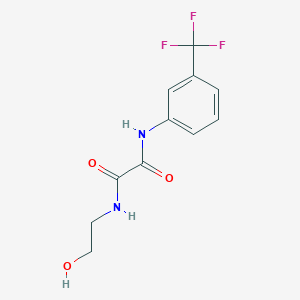

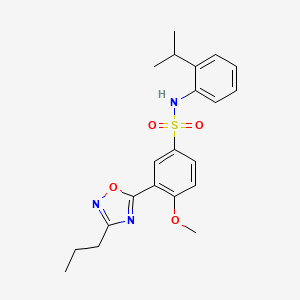

![molecular formula C18H22N4O B7720743 N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7720743.png)

N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide” is a compound that belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . They have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Synthesis Analysis

The synthesis of pyrazoloquinolines involves various methods, including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . A new pathway for the synthesis of pyrazoloquinolines involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst . This strategy involves a sequential opening/closing cascade reaction .

Molecular Structure Analysis

The parent structure of pyrazoloquinolines can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties . The first synthesis of this class of compounds was described in 1911 by Michaelis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazoloquinolines include a bond formation between the C9a carbon and the N1 nitrogen, and between the N2 nitrogen and the C3 carbon .

Scientific Research Applications

Anticancer Properties

N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide exhibits promising anticancer activity. Researchers have investigated its effects on tumor cell lines, revealing inhibition of cell proliferation and induction of apoptosis. Mechanistic studies suggest interference with key signaling pathways involved in cancer progression, making it a candidate for further exploration in cancer therapy .

Neuroprotection and Neurodegenerative Diseases

In the realm of neurobiology, this compound has shown neuroprotective effects. It modulates oxidative stress, reduces neuroinflammation, and enhances neuronal survival. Researchers are particularly interested in its potential application in neurodegenerative disorders such as Parkinson’s and Alzheimer’s disease.

Anti-Inflammatory Activity

N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide exhibits anti-inflammatory properties. It suppresses pro-inflammatory cytokines and enzymes, making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and asthma. Further studies are needed to elucidate its precise mechanisms .

Antimicrobial Potential

Preliminary investigations suggest that this compound possesses antimicrobial activity against bacteria, fungi, and even some drug-resistant strains. Its unique chemical structure warrants exploration as a novel antimicrobial agent .

Mechanism of Action

Target of Action

N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide is a derivative of the 1H-Pyrazolo[3,4-b]quinoline class of compounds . These compounds have been shown to have biological activity and are used as pharmaceutical agents . .

Mode of Action

It is known that pyrazolo[3,4-b]quinoline derivatives can act as inhibitors of oncogenic ras , suggesting that they may interact with cellular targets to inhibit the proliferation of cancer cells.

Biochemical Pathways

Given that related compounds are known to inhibit oncogenic ras , it is plausible that this compound may affect pathways related to cell proliferation and survival.

Result of Action

Related compounds have been shown to be more potent than reference compounds in inhibiting the growth of certain cancer cells , suggesting that this compound may have similar effects.

properties

IUPAC Name |

N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O/c1-3-5-10-16(23)20-17-14-12-13-8-6-7-9-15(13)19-18(14)22(21-17)11-4-2/h6-9,12H,3-5,10-11H2,1-2H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRYWBOXMNLVLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NN(C2=NC3=CC=CC=C3C=C12)CCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3Z)-1-propyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]pentanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

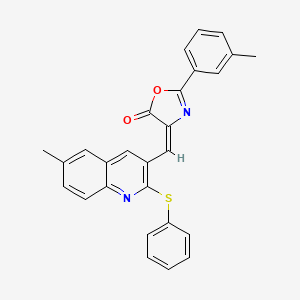

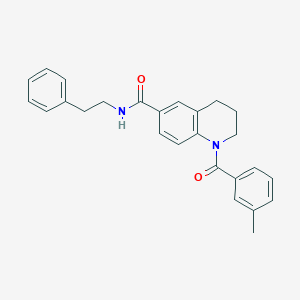

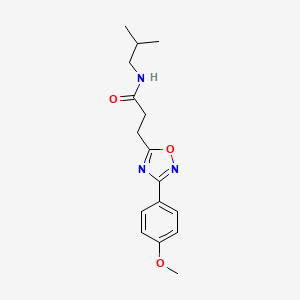

![1-[1-(4-Fluorophenyl)sulfonylpiperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7720666.png)

![N'-[(E)-(4-ethoxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7720767.png)